Benzenesulfonamide, 3-amino-4-phenoxy-
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Overview
Description
“Benzenesulfonamide, 3-amino-4-phenoxy-” is a chemical compound. It is a derivative of benzenesulfonamide, which is a class of compounds that have been widely used in medicine and as pesticides .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be confirmed by various methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction (XRD), and the optimized structure of the molecule can be calculated by Density Functional Theory (DFT) .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Benzenesulfonamide derivatives have been explored for their role in photodynamic therapy, particularly in the treatment of cancer. Studies show that zinc phthalocyanine substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yield, making them effective as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Crystal and Molecular Structure Analysis
- Research on 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has provided insights into their crystal and molecular structures. These studies are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Kovalchukova et al., 2013).
Synthesis and Characterization
- The synthesis and characterization of benzenesulfonamide derivatives are key areas of research. Studies focus on understanding their photophysical and photochemical properties, which are relevant in applications like photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Solvent-Free Synthetic Applications
- Benzenesulfonamide derivatives are also researched for their solvent-free synthetic applications, such as in the ring-opening of aziridines with phenol derivatives. This research has implications for more efficient and environmentally friendly chemical synthesis processes (Chen, Xie, Jin, & Su, 2008).
Inhibition of Enzymes for Therapeutic Applications
- Some benzenesulfonamide compounds have been studied for their ability to inhibit specific enzymes, such as phospholipase A2 and carbonic anhydrase. These inhibitors have potential therapeutic applications in conditions like myocardial infarction and cancer (Oinuma et al., 1991) (Garaj et al., 2005).
Agonist Activity in Adrenergic Receptors
- Research on benzenesulfonamide derivatives as agonists of the human β3 adrenergic receptor suggests potential applications in the treatment of conditions influenced by these receptors (Weber et al., 1998).
Nonsteroidal Progesterone Receptor Antagonists
- Development of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists highlights their potential in treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Benzenesulfonamide, 3-amino-4-phenoxy- are the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) and Carbonic Anhydrase IX (CA IX) . TrkA is a potential target for glioblastoma (GBM) treatment , while CA IX is overexpressed in many solid tumors .
Mode of Action
Benzenesulfonamide analogs interact with their targets by inhibiting their activities. They have been identified as kinase inhibitors with promising anticancer properties . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis . They also inhibit CA IX, which can be a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of TrkA and CA IX affects the biochemical pathways related to cell proliferation and tumor growth. Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Pharmacokinetics
Admet profiling was performed for all compounds to calculate the drug likeness property .
Result of Action
The inhibition of TrkA and CA IX by Benzenesulfonamide, 3-amino-4-phenoxy- results in significant anticancer effects. The compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, they showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
Safety and Hazards
Future Directions
The future directions in the research of benzenesulfonamide derivatives include the design and synthesis of new derivatives with potential anticancer and antimicrobial activities . The selective inhibition of CA IX is considered a promising target for the discovery of novel antiproliferative agents .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 3-amino-4-phenoxy- is known to interact with various enzymes and proteins, particularly carbonic anhydrase IX . The interaction with this enzyme is significant as it plays a crucial role in many biochemical reactions .
Cellular Effects
The effects of Benzenesulfonamide, 3-amino-4-phenoxy- on cells are profound. It has been observed to have an inhibitory effect on carbonic anhydrase IX, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, 3-amino-4-phenoxy- involves binding interactions with biomolecules, particularly enzymes such as carbonic anhydrase IX . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant inhibitory effect on carbonic anhydrase IX .
Metabolic Pathways
Benzenesulfonamide, 3-amino-4-phenoxy- is involved in various metabolic pathways due to its interaction with enzymes like carbonic anhydrase IX . This interaction can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-amino-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNTNSYBPJURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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